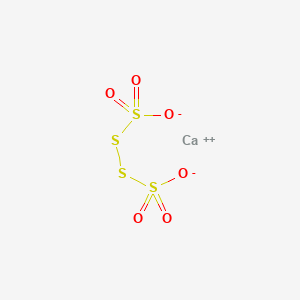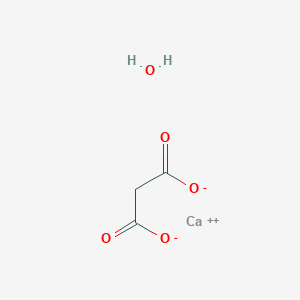
Calcium tetrathionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium tetrathionate is an inorganic compound with the chemical formula CaS4O6. It is a salt that is formed by the reaction of calcium hydroxide with sulfur dioxide in the presence of oxygen. Calcium tetrathionate is a white crystalline solid that is soluble in water. It has been the subject of scientific research for many years due to its unique properties and potential applications.
Applications De Recherche Scientifique
1. Enzymatic Activity and Inactivation
Calcium tetrathionate has been studied in relation to its effects on enzymes. In a study on guinea pig liver transglutaminase, it was found that treatment with sodium tetrathionate resulted in significant losses in enzyme activities, such as transferase and hydrolysis, due to changes in calcium activation and loss of sulfhydryl groups in the enzyme protein. This points to its potential role in modifying enzymatic functions (Chung & Folk, 1970).
2. Bacterial Metabolism and Respiration
Calcium tetrathionate's role in bacterial metabolism has been identified. For instance, the growth of Campylobacter jejuni under oxygen-limited conditions was stimulated by tetrathionate, highlighting its role in the energy metabolism of this pathogen. This suggests that tetrathionate, including its calcium salt form, may be significant in microbial respiration and growth in specific environments (Liu et al., 2013).
3. Mining and Environmental Applications
Research has explored the decomposition kinetics of tetrathionate in alkaline solutions, which is pertinent to the gold leaching process in mining. This study sheds light on the environmental implications and potential industrial applications of tetrathionate compounds (Zhang & Dreisinger, 2002).
4. Electrical Generation in Microbial Fuel Cells
Tetrathionate, including its calcium salt form, has been used as an electron donor in microbial fuel cells, particularly under acidic conditions. This highlights its potential in biological electricity production, a novel area of energy research (Sulonen et al., 2015).
5. Sensor Development for Gut Inflammation
In the field of biomedical engineering, research on tetrathionate has led to the development of bacterial sensors for detecting inflammation in the gut. These sensors have potential applications in diagnostics and therapeutics related to gastrointestinal health (Daeffler et al., 2017).
Propriétés
Numéro CAS |
19188-83-1 |
|---|---|
Nom du produit |
Calcium tetrathionate |
Formule moléculaire |
CaO6S4 |
Poids moléculaire |
264.3 g/mol |
InChI |
InChI=1S/Ca.H2O6S4/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+2;/p-2 |
Clé InChI |
RZGICYQOOPTICZ-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)SSS(=O)(=O)[O-].[Ca+2] |
SMILES canonique |
[O-]S(=O)(=O)SSS(=O)(=O)[O-].[Ca+2] |
Autres numéros CAS |
19188-83-1 |
Synonymes |
Potassium Tetrathionate Sodium Tetrathionate Tetrathionate, Potassium Tetrathionate, Sodium Tetrathionic Acid Tetrathionic Acid, Calcium Salt (1:1) Tetrathionic Acid, Dipotassium Salt Tetrathionic Acid, Disodium Salt Tetrathionic Acid, Disodium Salt, Dihydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















